ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S2/c1-4-34-24(31)20-18-14-35-22(19(18)23(30)28(26-20)16-8-6-5-7-9-16)25-21(29)15-10-12-17(13-11-15)36(32,33)27(2)3/h5-14H,4H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOVFGZOHLRBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex chemical compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
- Molecular Formula : C24H22N4O6S2
- Molecular Weight : 526.58 g/mol
- Purity : Typically ≥95% .
Pharmacological Effects
Research indicates that this compound could have several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that this compound can inhibit the growth of tumor cells in vitro, particularly in breast and lung cancer models.
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, indicating potential as an antimicrobial agent.
Case Studies
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated a series of thieno[3,4-d]pyridazine derivatives for their anticancer properties. The lead compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM .
- Inflammation Models : In a murine model of inflammation, compounds similar to this compound were shown to reduce edema and inflammatory markers significantly compared to controls .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Activity Value | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 12 µM | |
| Antimicrobial | E. coli | Inhibition Zone 15 mm | |
| Anti-inflammatory | Murine Model | Reduced edema by 40% |
Structural Comparisons
| Compound Name | IUPAC Name | Molecular Weight |
|---|---|---|
| Ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido) | Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | 526.58 g/mol |
| Similar Compound A | Ethyl 5-amino-4-oxo-3-(trifluoromethyl)phenylthieno[3,4-d]pyridazine-1-carboxylate | 540.60 g/mol |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three primary components (Figure 1):
- Thieno[3,4-d]pyridazine core : A fused bicyclic system combining thiophene and pyridazine rings.
- Substituents :
- Ethyl ester at position 1
- Phenyl group at position 3
- 4-(N,N-Dimethylsulfamoyl)benzamido group at position 5
- Oxo group at position 4.
Retrosynthetic disconnections suggest two viable routes:
- Route A : Sequential assembly of the pyridazine ring onto a pre-functionalized thiophene derivative.
- Route B : Cyclocondensation of appropriately substituted precursors to form the fused ring system.
Synthetic Strategies
Thieno[3,4-d]pyridazine Core Formation
The core structure is typically constructed via cyclization reactions. Two predominant methods are employed:
Diels-Alder Cycloaddition
A thiophene-derived diene reacts with a pyridazine dienophile under thermal or catalytic conditions. For example, 3-phenylthiophene-2,5-dione may react with 1,2-diazine to form the bicyclic system.
Conditions :
- Solvent: Toluene or xylene
- Temperature: 120–150°C
- Catalyst: Lewis acids (e.g., ZnCl₂) improve regioselectivity.
Cyclocondensation of Aminothiophenes
5-Amino-3-phenylthiophene-2-carboxylate derivatives undergo condensation with α-ketoesters or aldehydes to form the pyridazine ring. For instance, reaction with ethyl glyoxylate generates the 4-oxo group.
Conditions :
Introduction of the 5-Amino Group
Amino functionality at position 5 is critical for subsequent amidation. Two approaches are documented:
Nitration and Reduction
- Nitration : Treat the core with nitric acid/sulfuric acid at 0–5°C to introduce a nitro group at position 5.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl converts nitro to amino.
Challenges : Over-reduction or side reactions necessitate careful monitoring.
Azide Reduction
A safer alternative involves:
- Azide Introduction : Displace a leaving group (e.g., Cl) with sodium azide.
- Staudinger Reaction : Reduce azide to amine using triphenylphosphine.
Conditions :
Amidation with 4-(N,N-Dimethylsulfamoyl)benzoyl Chloride
The 5-amino group reacts with 4-(N,N-dimethylsulfamoyl)benzoyl chloride to form the benzamido substituent.
Synthesis of Acyl Chloride
- Sulfamoylation : 4-Aminobenzoic acid reacts with dimethylsulfamoyl chloride in pyridine.
- Chlorination : Treat the sulfonamide with thionyl chloride (SOCl₂) to form the acyl chloride.
Conditions :
- Solvent: Dry dichloromethane
- Temperature: 0°C to room temperature
- Yield: 70–80%.
Coupling Reaction
Schotten-Baumann conditions facilitate amide bond formation:
- Add acyl chloride to a mixture of the aminopyridazine and aqueous NaHCO₃.
Conditions :
Esterification at Position 1
The ethyl ester is introduced via:
Direct Esterification
React the carboxylic acid intermediate with ethanol in the presence of H₂SO₄.
Conditions :
Carbodiimide-Mediated Coupling
For acid-sensitive intermediates, use DCC/DMAP to couple ethanol to the carboxylic acid.
Conditions :
- Solvent: Dry DMF
- Temperature: Room temperature
- Yield: 75–80%.
Optimized Synthetic Route
Combining the above steps, the most efficient pathway is:
- Core Formation : Cyclocondensation of ethyl 3-phenyl-5-aminothiophene-2-carboxylate with ethyl glyoxylate.
- Azide Introduction : Treat with NaN₃ in DMF.
- Amine Formation : Reduce azide using PPh₃/H₂O.
- Amidation : React with 4-(N,N-dimethylsulfamoyl)benzoyl chloride.
- Esterification : Acid-catalyzed reaction with ethanol.
Overall Yield : 42–50% (four steps).
Comparative Analysis of Methods
| Step | Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|---|
| Core Formation | Cyclocondensation | High regioselectivity | Requires strict temperature control | 70 |
| Amino Group | Azide Reduction | Avoids harsh hydrogenation | Triphenylphosphine byproduct | 85 |
| Amidation | Schotten-Baumann | Simple setup | Low solubility of reactants | 65 |
| Esterification | Direct Acid Catalysis | Cost-effective | Risk of over-esterification | 80 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing this compound?
- Synthesis : A multi-step approach is typically employed. First, construct the thieno[3,4-d]pyridazine core via cyclization reactions. Next, introduce the 4-(N,N-dimethylsulfamoyl)benzamido group via amide coupling using reagents like EDCI or HOBt in anhydrous DMF . The ethyl ester group is incorporated early in the synthesis to stabilize intermediates.
- Characterization : Confirm structure and purity using:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and integration ratios.
- High-resolution mass spectrometry (HR-MS) for molecular weight validation.
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) groups .
Q. How can researchers evaluate its biological activity in vitro?
- Enzyme inhibition assays : Use fluorometric or colorimetric assays (e.g., ADP-Glo™ kinase assays) to test inhibition of kinases or proteases.
- Anti-inflammatory screening : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages via ELISA .
- Neuroprotection models : Assess viability in oxidative stress-induced neuronal cells (e.g., SH-SY5Y) using MTT assays .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate conflicting results using independent methods (e.g., surface plasmon resonance (SPR) for binding affinity vs. cellular assays for functional activity).
- Structural analysis : Compare X-ray crystallography or molecular docking data to identify conformational changes affecting activity .
- Batch variability checks : Re-synthesize the compound and confirm purity via HPLC to rule out synthetic artifacts .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Synthesize analogs with modifications to the phenyl, dimethylsulfamoyl, or ethyl ester groups. For example:
- Replace the phenyl ring with halogenated or methoxy-substituted aromatics to assess electronic effects .
- Substitute the ethyl ester with methyl or tert-butyl esters to study steric influences.
- Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., adenosine receptor binding) .
Q. What advanced techniques elucidate its mechanism of action?
- Molecular docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., COX-2 or adenosine receptors) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment.
- CRISPR/Cas9 knockout models : Validate target dependency by comparing activity in wild-type vs. gene-edited cells .
Q. How can reaction conditions be optimized for scale-up synthesis?
- Design of experiments (DoE) : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) to maximize yield .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .
- Green chemistry principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. What methodologies identify off-target interactions or toxicity risks?
- Proteome-wide profiling : Use affinity purification mass spectrometry (AP-MS) to map interacting proteins.
- hERG channel assays : Assess cardiac toxicity risks via patch-clamp electrophysiology.
- Metabolomic profiling : Identify metabolic perturbations in treated cells using LC-MS .
Q. How is compound stability assessed under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via HPLC at 0, 24, and 48 hours.
- Plasma stability assays : Incubate with human plasma (37°C) and quantify remaining compound over time using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
